![molecular formula C7H8F2N2S B12851788 4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
4-[(Difluoromethyl)thio]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Difluoromethyl)thio]benzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2S and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of a difluoromethylthio group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions . It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzene-1,2-diamine with difluoromethylthiol in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
化学反応の分析
Types of Reactions
4-[(Difluoromethyl)thio]benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-[(Difluoromethyl)thio]benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[(Difluoromethyl)thio]benzene-1,2-diamine involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The amino groups can form covalent bonds with electrophilic centers, leading to the formation of stable complexes .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: This compound has a trifluoromethyl group instead of a difluoromethylthio group.
2-(Trifluoromethyl)benzene-1,4-diamine: This compound has a different substitution pattern on the benzene ring.
Uniqueness
4-[(Difluoromethyl)thio]benzene-1,2-diamine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications and chemical synthesis .
特性
分子式 |
C7H8F2N2S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
4-(difluoromethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChIキー |
JGKKUALNXIAHFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC(F)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


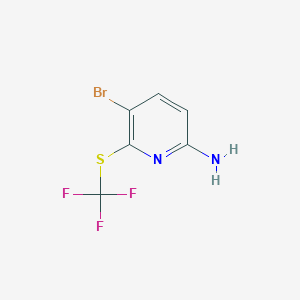
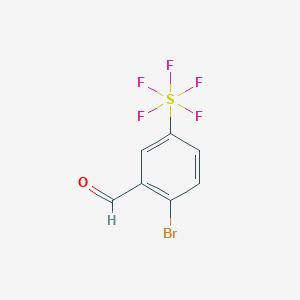
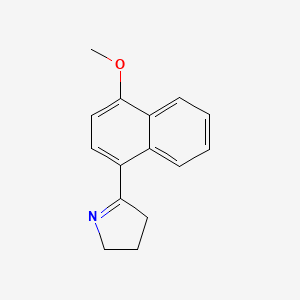
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
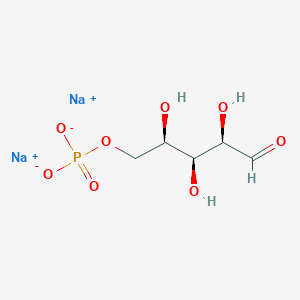
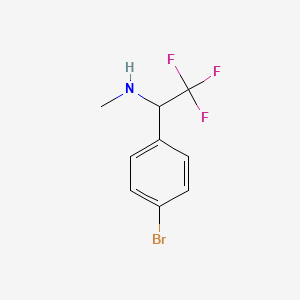

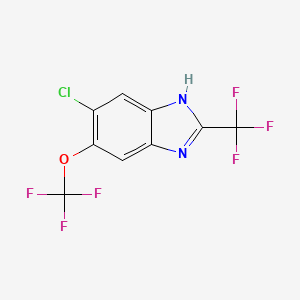
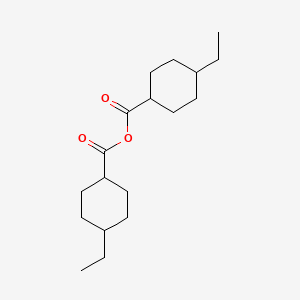
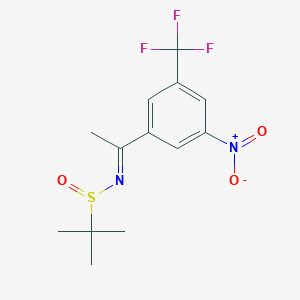
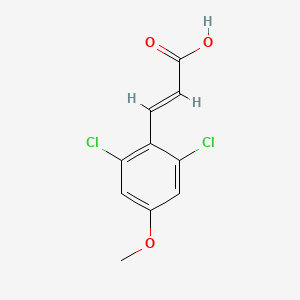
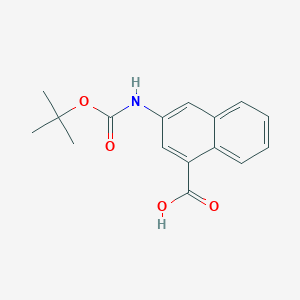
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
